![molecular formula C30H26N4O4 B14799072 N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide is an organic compound with a complex structure that includes naphthyl groups and acrylamide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide typically involves the reaction of succinohydrazide with 3-(1-naphthyl)acryloyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide can undergo various chemical reactions, including:
Oxidation: The naphthyl groups can be oxidized to form naphthoquinones.
Reduction: The acrylamide groups can be reduced to form the corresponding amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydrazide group.
Major Products
Oxidation: Naphthoquinones.
Reduction: Amines.
Substitution: Substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the development of new materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide involves its interaction with molecular targets through its hydrazide and acrylamide functionalities. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The naphthyl groups can also participate in π-π interactions, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(acryloyl)cystamine: Used as a cross-linker in polymer chemistry.
N,N’-Bis(acryloyl)ethylenediamine: Another cross-linker with similar applications in polymer science.
Uniqueness
N’1,N’4-bis[3-(1-naphthyl)acryloyl]succinohydrazide is unique due to the presence of both naphthyl and acrylamide groups, which provide a combination of optical properties and reactivity that is not commonly found in other compounds. This makes it particularly useful in applications requiring specific interactions with biological molecules or the development of materials with unique electronic properties .
Eigenschaften
Molekularformel |
C30H26N4O4 |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
1-N',4-N'-bis[(E)-3-naphthalen-1-ylprop-2-enoyl]butanedihydrazide |
InChI |
InChI=1S/C30H26N4O4/c35-27(17-15-23-11-5-9-21-7-1-3-13-25(21)23)31-33-29(37)19-20-30(38)34-32-28(36)18-16-24-12-6-10-22-8-2-4-14-26(22)24/h1-18H,19-20H2,(H,31,35)(H,32,36)(H,33,37)(H,34,38)/b17-15+,18-16+ |
InChI-Schlüssel |
MNTNMMYMUMUZDA-YTEMWHBBSA-N |
Isomerische SMILES |
C1=CC=C2C(=CC=CC2=C1)/C=C/C(=O)NNC(=O)CCC(=O)NNC(=O)/C=C/C3=CC=CC4=CC=CC=C34 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NNC(=O)CCC(=O)NNC(=O)C=CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


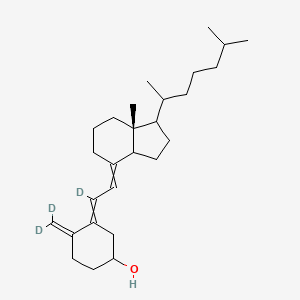
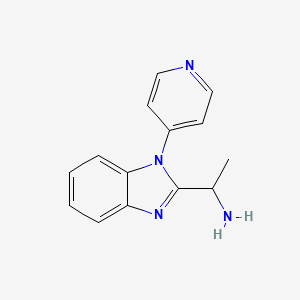
![4-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylidene]aniline](/img/structure/B14799010.png)
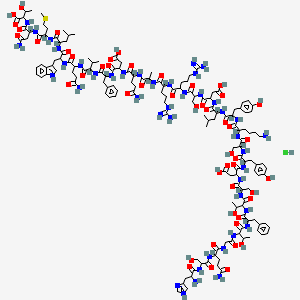
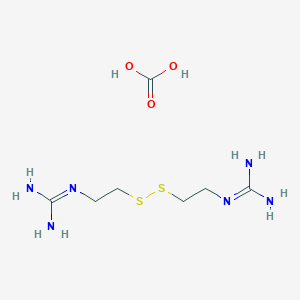
![(5S,6S,15R,16S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B14799025.png)
![1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester](/img/structure/B14799026.png)
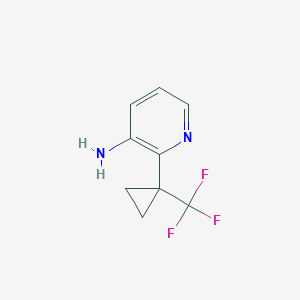
![(1R,2R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B14799031.png)
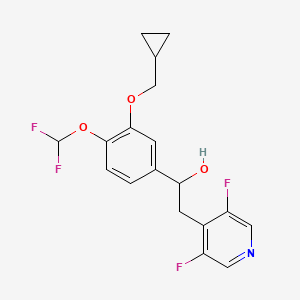
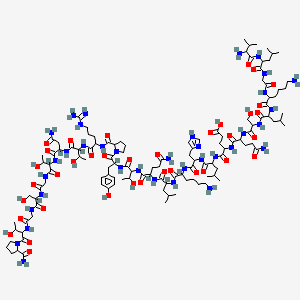
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
![(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
